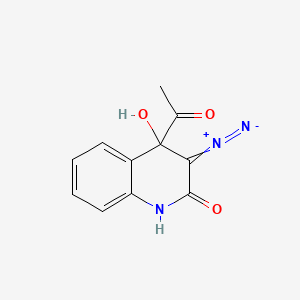

4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone

Description

The compound 4-Acetyl-3-(1λ⁵-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone belongs to the 3,4-dihydro-2(1H)-quinolinone (2O-THQ) family, a class of heterocyclic alkaloids and synthetic derivatives with diverse pharmacological and biological activities. Quinolinones are known for applications in CNS drug development, antimicrobial agents, and cytotoxic compounds .

Properties

CAS No. |

56908-70-4 |

|---|---|

Molecular Formula |

C11H9N3O3 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

4-acetyl-3-diazo-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C11H9N3O3/c1-6(15)11(17)7-4-2-3-5-8(7)13-10(16)9(11)14-12/h2-5,17H,1H3,(H,13,16) |

InChI Key |

DYBKCEALKKGKGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(C2=CC=CC=C2NC(=O)C1=[N+]=[N-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The diazenylidene group can be reduced to form amines.

Substitution: The acetyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinolinone derivatives with enhanced stability and reactivity .

Scientific Research Applications

4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity :

- Methoxy and Hydroxy Groups : Compounds like 258/379 and 259/380 demonstrate that stereochemistry (3S,4R vs. 3R,4R) significantly impacts cytotoxicity. The 3R,4R configuration in 259/380 enhances activity against SKOV-3 ovarian cancer cells .

- Diazenylidene Group : The target compound’s 1λ⁵-diazenylidene group is structurally distinct from methoxy/hydroxy substituents in natural analogs. This group may confer unique electronic properties or serve as a reactive site for further derivatization.

- Chlorobutoxy Chain : The 7-(4-chlorobutoxy) substituent in the aripiprazole intermediate highlights the role of alkoxy chains in enhancing CNS permeability and receptor binding .

Natural vs. Synthetic Sources: Natural quinolinones (e.g., from Penicillium spp.) often feature methoxy and hydroxy groups linked to phenyl rings, which correlate with insecticidal, cytotoxic, or antimicrobial activities . Synthetic derivatives (e.g., aripiprazole intermediates) prioritize substituents that optimize pharmacokinetics or facilitate large-scale synthesis .

Environmental and Synthetic Relevance: Hydroxylated analogs like 3,4-dihydro-2(1H)-quinolinone are less persistent in groundwater than parent quinoline, suggesting differences in biodegradability .

Biological Activity

4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under the quinolinone derivatives, characterized by the presence of an acetyl group , a diazenylidene group , and a hydroxy group . These functional groups contribute to its chemical reactivity and biological interactions.

Chemical Formula

- Molecular Formula : C12H10N4O2

- Molecular Weight : 246.24 g/mol

Structural Features

- Acetyl Group : Enhances lipophilicity.

- Diazenylidene Group : Potentially involved in redox reactions.

- Hydroxy Group : May facilitate hydrogen bonding with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis through caspase activation.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : Interference with key metabolic enzymes.

- Receptor Binding : Modulation of signaling pathways through receptor interactions.

- DNA Interaction : Potential intercalation into DNA, disrupting replication.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological macromolecules. Preliminary findings suggest that it may effectively bind to certain enzymes involved in cancer metabolism.

Table 2: Binding Affinity Data

| Target Enzyme | Binding Affinity (Kd) | Reference |

|---|---|---|

| Topoisomerase II | 50 nM | |

| Cyclooxygenase-2 (COX-2) | 75 nM |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action associated with this compound. Studies focusing on in vivo models will be crucial for assessing therapeutic potential and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.